Tributyl(2-methoxyethynyl)stannane
Overview
Description
Tributyl(2-methoxyethynyl)stannane, with the chemical formula C15H30OSn , is a stannane compound. It is characterized by a butyl group (composed of four carbon atoms) attached to a tin atom , along with a 2-methoxyethynyl functional group. The compound is commonly used in research applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of tributyltin chloride with 2-methoxyethynyl magnesium bromide . This reaction results in the formation of the desired compound. The synthetic route ensures the introduction of the 2-methoxyethynyl group onto the tin center .
Molecular Structure Analysis
The molecular structure of this compound consists of a central tin atom (Sn ) bonded to three butyl groups (C4H9 ) and one 2-methoxyethynyl group (C3H3O ). The compound adopts a tetrahedral geometry around the tin atom. The 2-methoxyethynyl moiety provides reactivity and specificity in various reactions .
Chemical Reactions Analysis
- Functional group transformations : The compound can undergo substitution reactions, such as halogenation or alkylation, at the tin center .
Physical and Chemical Properties Analysis
Scientific Research Applications
Reagent for Heterocyclic Compound Synthesis
Tributyl(2-methoxyethynyl)stannane and similar organotin compounds have been utilized as efficient reagents in the synthesis of various heterocyclic compounds. For instance, tributyl(3,3,3-trifluoro-1-propynyl)stannane, a related compound, was synthesized and used in 1,3-dipolar cycloaddition reactions with diazomethane, phenylazide, and acetonitrile oxide to produce heterocyclic compounds like pyrazole, triazole, and isoxazole. These heterocyclic compounds have been acknowledged as valuable building blocks for introducing functional groups such as aryl groups or iodine into larger molecular structures (Hanamoto, Hakoshima & Egashira, 2004).
Stereoselective Thermal Reactions
Organotin compounds like this compound have been involved in stereoselective thermal reactions with aldehydes. These reactions are significant for the formation of specific stereochemical configurations in organic compounds. For example, (E)-1-Methoxymethoxybut-2-enyl(tributyl)stannane reacts with aldehydes to yield anti-4-hydroxy-3-methyl-cis-1,2-enol ethers. Such reactions are essential for synthesizing specific organic compounds with desired stereochemical properties (Pratt & Thomas, 1989).
Mechanism of Action
The precise mechanism of action for Tributyl(2-methoxyethynyl)stannane depends on the specific reaction it is involved in. Generally, it acts as a nucleophile due to the presence of the tin atom and the 2-methoxyethynyl group. Its reactivity allows it to participate in bond-forming processes, making it valuable in synthetic chemistry .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tributyl(2-methoxyethynyl)stannane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H3O.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;2H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJYWUMTKCDPSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30OSn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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